2-((4,5-dichloro-1H-imidazol-1-yl)methyl)quinazolin-4(3H)-one
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Overview
Description
2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazoline class of heterocyclic aromatic organic compounds This compound features a quinazolinone core structure with a dichloro-imidazole moiety attached to the methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)quinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. One common synthetic route includes the reaction of anthranilic acid with formamide under acidic conditions to form quinazolinone. Subsequent chlorination and imidazole formation steps are then employed to introduce the dichloro-imidazole moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the quinazolinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)quinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets and pathways makes it a promising candidate for further research and development.
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)quinazolin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core structure but may have different substituents.
Imidazole derivatives: Compounds containing imidazole rings with various substituents are structurally similar.
Chlorinated heterocycles: Other chlorinated heterocyclic compounds may exhibit similar properties and reactivity.
Uniqueness: 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)quinazolin-4(3H)-one is unique due to its specific combination of the quinazolinone core and the dichloro-imidazole moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[(4,5-dichloroimidazol-1-yl)methyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4O/c13-10-11(14)18(6-15-10)5-9-16-8-4-2-1-3-7(8)12(19)17-9/h1-4,6H,5H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFNKHNDOTWDER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CN3C=NC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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